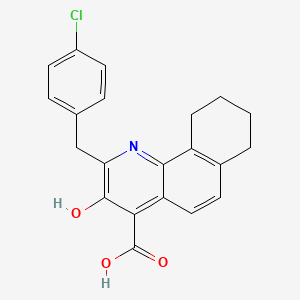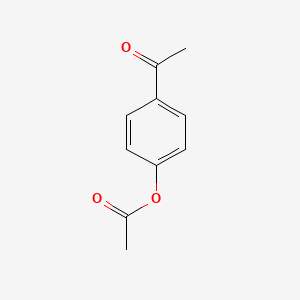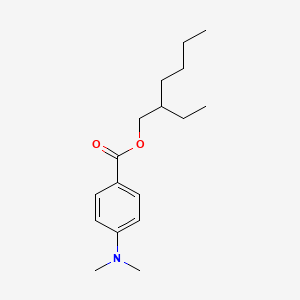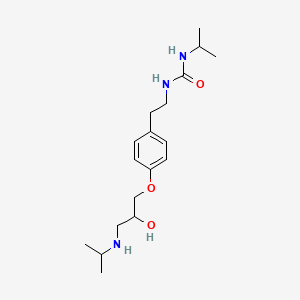
Palmatine chloride
概要
説明
Palmatine chloride is a protoberberine isoquinoline alkaloid . It is a natural compound found in the rhizomes of Coptis Chinensis . It is a potential phototoxin and exhibits low quantum yields for fluorescence .
Molecular Structure Analysis
Palmatine chloride has an empirical formula of C21H22ClNO4 . Its molecular weight on an anhydrous basis is 387.86 . The structure of Palmatine chloride involves π–π stacking, which plays a crucial role in its accumulation .Physical And Chemical Properties Analysis
Palmatine chloride is a yellow needle crystal that is odorless and very bitter in taste . It is freely soluble in hot water, sparingly soluble in water, slightly soluble in ethanol and chloroform, and almost insoluble in ether . Its melting point is 205 °C .科学的研究の応用
Improving Hygroscopic Stability
Palmatine chloride (PMTCl) has been used in research to improve its hygroscopic stability . A single crystal of PMT–SSA (C 21 H 20 NO 4 ·C 7 H 5 O 6 S·H 2 O) was prepared by the solvent evaporation method and characterized . The study found that π–π stacking plays a crucial role in accumulating PMT–SSA . The hygroscopic stability of PMT–SSA was significantly improved compared with that of PMTCl .
Alzheimer’s Disease Treatment
Palmatine has been found to induce mitophagy and restore mitochondrial function in an Alzheimer’s disease mouse model . The study suggests that palmatine-mediated mitophagy induction could be a potential strategy for Alzheimer’s disease treatment .
Antibacterial Properties
Palmatine chloride has shown advantages with regard to antibacterial properties in comparison to PMTCl .
Use as Alkaloid Standard
Palmatine chloride is suitable for use as an alkaloid standard in the method validation for determination of berberine, hydrastine, and canadine in goldenseal (Hydrastis canadensis L.) root powder .
Preparation of 8-Heteroaryl-7,8-Dihydroprotoberberine
Palmatine chloride has been used in the preparation of 8-heteroaryl-7,8-dihydroprotoberberine .
Inhibitor of Soluble Epoxide Hydrolase (sEH)
Palmatine chloride has been used to test its effects as an inhibitor of soluble epoxide hydrolase (sEH) in vitro .
作用機序
Target of Action
Palmatine chloride is an orally active and irreversible indoleamine 2,3-dioxygenase 1 (IDO-1) inhibitor . IDO-1 is an enzyme involved in the metabolism of tryptophan into kynurenine, a pathway that plays a crucial role in the immune response. By inhibiting IDO-1, palmatine chloride can modulate immune responses . Additionally, palmatine chloride can also inhibit West Nile virus (WNV) NS2B-NS3 protease , which is essential for the lifecycle of the virus.
Mode of Action
Palmatine chloride interacts with its targets in a specific manner. It acts as an irreversible inhibitor of IDO-1, meaning it forms a covalent bond with the enzyme, permanently inactivating it . This results in a decrease in the metabolism of tryptophan into kynurenine, thereby modulating immune responses. In the case of WNV NS2B-NS3 protease, palmatine chloride inhibits it in an uncompetitive manner , meaning it binds to the enzyme-substrate complex rather than the free enzyme, disrupting the virus’s lifecycle.
Biochemical Pathways
The primary biochemical pathway affected by palmatine chloride is the tryptophan-kynurenine pathway due to its inhibition of IDO-1 . This pathway is crucial in immune regulation, and its disruption can have significant effects on immune responses. Additionally, by inhibiting WNV NS2B-NS3 protease, palmatine chloride disrupts the lifecycle of the West Nile virus .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that glucuronidation and sulfation are the main metabolic pathways of palmatine . These processes are crucial for the detoxification and elimination of the compound from the body. Detailed information about the adme (absorption, distribution, metabolism, and excretion) properties of palmatine chloride is currently limited .
Result of Action
The inhibition of IDO-1 by palmatine chloride can lead to modulated immune responses, which can have various effects depending on the context . For instance, it can potentially enhance the body’s ability to fight off certain types of cancer or infections. The inhibition of WNV NS2B-NS3 protease disrupts the lifecycle of the West Nile virus, potentially preventing or treating infections . Palmatine chloride also possesses other pharmacological properties such as antioxidant, anti-inflammatory, anticancer, anti-viral, and neuroprotective effects .
Safety and Hazards
Palmatine chloride is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised when handling Palmatine chloride .
将来の方向性
特性
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQYRXCUPVKSAW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3486-67-7 (Parent) | |
| Record name | Palmatine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40909881 | |
| Record name | 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmatine chloride | |
CAS RN |
10605-02-4 | |
| Record name | Palmatine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmatine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMATINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ6W8881Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [] Palmatine Chloride inhibits the differentiation and maturation of osteoclasts, ultimately mitigating PMMA particle-induced osteolysis. This suggests a potential preventive role for Palmatine Chloride in this context.
A: [] Oligochitosan, when combined with Palmatine Chloride, demonstrates a synergistic effect in enhancing the intestinal absorption of protoberberine alkaloids, particularly at a 0.5% concentration.
A: [] The molecular formula of Palmatine Chloride is C21H22ClNO4, and its molecular weight is 387.85 g/mol.
A: [, , , ] Several studies have utilized spectroscopic techniques to characterize Palmatine Chloride. These techniques include spectrofluorimetry, UV-Vis absorption spectroscopy, IR, mass spectrometry, and NMR.
A: [] The solubility of Palmatine Chloride has been experimentally determined in various binary solvent systems, including ethanol, ethylene glycol, isopropyl alcohol, propylene glycol, and water, at different temperatures ranging from 283.15 K to 328.15 K.
ANone: Based on the provided research articles, there is no information available about the catalytic properties and applications of Palmatine Chloride.
A: [] Yes, molecular dynamics simulations were used to investigate the interaction between Palmatine Chloride and an Al2O3 ceramic membrane. These simulations provided insights into the adsorption behavior and transfer rates of Palmatine Chloride through the membrane.
A: [] Synthesizing 13-n-alkyl Palmatine Chloride analogs, specifically with n-hexyl and n-octyl groups, resulted in enhanced cytotoxicity against seven human cancer cell lines compared to unmodified Palmatine Chloride. Notably, 13-n-octyl Palmatine Chloride exhibited the most potent inhibitory activity against the SMMC7721 cell line.
A: [] Research indicates that Palmatine Chloride and Palmatine Sulfate demonstrate significantly stronger inhibitory activity against lens aldose reductase than Palmatine Iodide. This finding highlights the influence of the anionic counterpart on the biological activity of Palmatine analogs.
A: [, , , ] Several strategies have been explored to enhance the hygroscopic stability of Palmatine Chloride:
- Pharmaceutical Salt Cocrystal Formation: Creating a cocrystal with gallic acid, a neutral molecule, has shown promise in improving hygroscopic stability. []
- Pharmaceutical Salt Formation: Substituting the chloride ion with sulfophenyl acids to create pharmaceutical salts, while maintaining solubility, has demonstrated potential for improving hygroscopic stability. []
- Crystalline Palmatine Sulfosalicylate Salt: This pharmaceutical salt form exhibits improved hygroscopic stability compared to the chloride form. []
- Cocrystal Polymorphs: Two cocrystal polymorphs of Palmatine Chloride have been identified with racemic hesperetin, potentially offering different stability profiles. []
A: [] Drying Corydalis decumbentis Rhizoma in the sun at 30°C yields the highest content of Palmatine Chloride, protopine, and tetrahydropalmatine compared to shade drying or drying at other temperatures.
ANone: The provided research articles do not offer specific details regarding SHE regulations for Palmatine Chloride.
A: [, ] Combining Palmatine Chloride with other herbs in JinQi Jiangtang tablets significantly alters its pharmacokinetic profile compared to administering Coptidis Rhizoma extract alone. Specifically, the Cmax of Palmatine Chloride decreases, indicating reduced peak plasma concentration. Additionally, the AUC0–t, representing the extent of drug absorption, decreases, suggesting reduced overall exposure. Furthermore, the mean residence time is shortened, implying faster elimination from the body. These findings emphasize the impact of herb-herb interactions on the pharmacokinetic behavior of Palmatine Chloride.
A: [] Following oral administration of Coptidis Rhizoma extract to rats, Palmatine Chloride is widely distributed in various tissues, suggesting systemic absorption and distribution.
A: [] Yes, Palmatine Chloride demonstrates significant antiphotooxidative activity by effectively quenching singlet oxygen, as evidenced by its ability to inhibit chlorophyll-sensitized photooxidation of linoleic acid.
A: [] Palmatine Chloride, at a dose of 60 mg/kg administered intraperitoneally, did not induce significant changes in monoamine levels in the rat brain 30 minutes after injection.
A: [, ] Palmatine Chloride exhibits potent antimicrobial activity against various human intestinal bacteria, including Bifidobacterium longum, Bifidobacterium bifidum, Clostridium perfringens, and Clostridium paraputrificum. Notably, its activity against Clostridium perfringens is stronger than that of berberine iodide and berberine sulfate.
A: [] Pretreating cotton fabric with a combination of mercerization and tannic acid (MT method) results in the highest dye uptake of Palmatine Chloride, approximately twice that of tannic acid treatment alone. This method proves most effective at dyeing temperatures of 60°C or 80°C for 60 minutes and at a dyebath pH above 5.
ANone: No information on resistance or cross-resistance mechanisms specific to Palmatine Chloride is available in the provided research articles.
A: [] Acute toxicity studies in rats showed no observable adverse effects or toxicity following the administration of Palmatine Chloride extract for fourteen days.
ANone: The provided research articles do not offer specific information regarding drug delivery and targeting strategies for Palmatine Chloride.
A: [, , , , , , , , , , , ] Various analytical techniques have been utilized to quantify and characterize Palmatine Chloride:* High-Performance Liquid Chromatography (HPLC): Frequently coupled with UV detection or mass spectrometry (MS), HPLC serves as a primary method for separating and quantifying Palmatine Chloride in diverse samples, including pharmaceutical formulations, plant materials, and biological fluids.* Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced resolution and sensitivity compared to traditional HPLC, enabling the analysis of complex mixtures.* Ion Pair RP-HPLC: A specific HPLC method employed to determine Palmatine Chloride in formulations like Yiqi Zhixue Granules.* Spectrofluorimetry: Exploits the fluorescence properties of Palmatine Chloride for sensitive detection and quantification, particularly in inclusion complexes.* UV-Vis Absorption Spectroscopy: Provides information about the absorption characteristics of Palmatine Chloride, useful for identification and quantification.
A: [, ] Yes, both sheathless and conventional capillary electrophoresis (CE), coupled with electrospray ionization mass spectrometry (ESI-MS), have been successfully employed for the separation and detection of Palmatine Chloride in mixtures.
ANone: No information on the environmental impact and degradation of Palmatine Chloride is available in the provided research articles.
A: [] The dissolution and solubility behavior of Palmatine Chloride have been investigated in various binary solvent systems at different temperatures. These studies are crucial for understanding its bioavailability and formulating stable dosage forms.
A: [, , , , , , , , , ] Several research papers highlight the validation of various analytical methods for Palmatine Chloride determination. This validation includes assessing parameters such as linearity, precision, accuracy, stability, and recovery to ensure the reliability and reproducibility of the methods.
A: [, , , , , ] To guarantee the quality and consistency of Palmatine Chloride, several quality control measures are implemented:* High-Performance Liquid Chromatography (HPLC) Fingerprinting: Employed to establish a characteristic chromatographic profile of Palmatine Chloride and other components in a sample, ensuring batch-to-batch consistency.* Multi-Ingredient Quantitative Analysis: Using HPLC or UPLC-MS/MS, the content of Palmatine Chloride and other active compounds can be accurately quantified to meet predefined specifications.* Reference Standards: Employing certified reference standards of Palmatine Chloride ensures accurate identification and quantification during analysis.* Good Manufacturing Practices (GMP): Adhering to GMP guidelines during all stages of manufacturing guarantees the quality and safety of the final product.
ANone: The provided research articles do not contain information regarding the immunogenicity and immunological responses associated with Palmatine Chloride.
A: [] Studies using the Caco-2 cell monolayer model, which mimics intestinal absorption, reveal that Palmatine Chloride is absorbed via an active transport mechanism mediated by transporter proteins predominantly located on the apical side of the cell monolayer. This suggests that transporter-mediated uptake plays a crucial role in the intestinal absorption of Palmatine Chloride.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)





